5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoromethyl hydrazine to form an intermediate, which is then cyclized to produce the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets, influencing its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Uniqueness
5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOMMUHISDZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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